molecular formula C7H14N2 B13526513 rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine

rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B13526513
M. Wt: 126.20 g/mol
InChI Key: UWQVPLPJLRBXRH-RQJHMYQMSA-N
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Description

rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine is a bicyclic nitrogen-containing compound It is a derivative of pyrrolidine and piperidine, which are both important structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of a pyridine derivative followed by cyclization. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or at the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or alkylating agents can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce more saturated nitrogen-containing compounds.

Scientific Research Applications

rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the structure of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler nitrogen-containing ring structure.

    Piperidine: Another nitrogen-containing ring but with a different ring size.

    Octahydro-1H-pyrrolo[3,2-c]pyridine: A similar compound but with different stereochemistry.

Uniqueness

rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of stereospecific drugs and other applications where chirality is important.

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C7H14N2/c1-4-9-7-2-3-8-5-6(1)7/h6-9H,1-5H2/t6-,7+/m1/s1

InChI Key

UWQVPLPJLRBXRH-RQJHMYQMSA-N

Isomeric SMILES

C1CN[C@@H]2[C@H]1CNCC2

Canonical SMILES

C1CNC2C1CNCC2

Origin of Product

United States

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